molecular formula C20H29NO3S B2473131 N-[(adamantan-1-yl)methyl]-4-methoxy-2,5-dimethylbenzene-1-sulfonamide CAS No. 681852-17-5

N-[(adamantan-1-yl)methyl]-4-methoxy-2,5-dimethylbenzene-1-sulfonamide

Cat. No.: B2473131
CAS No.: 681852-17-5
M. Wt: 363.52
InChI Key: STFQKVBGJAUQDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(adamantan-1-yl)methyl]-4-methoxy-2,5-dimethylbenzene-1-sulfonamide is a complex organic compound that features an adamantane moiety linked to a benzene ring substituted with methoxy, methyl, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(adamantan-1-yl)methyl]-4-methoxy-2,5-dimethylbenzene-1-sulfonamide typically involves multiple steps. One common approach is the Chan–Lam coupling reaction, which is used to form the C-N bond between the adamantane-containing amine and the arylboronic acid derivative . The reaction conditions often include a copper (II) acetate catalyst, a weak base such as DBU, and a solvent like acetonitrile, carried out at room temperature for 24 hours .

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(adamantan-1-yl)methyl]-4-methoxy-2,5-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

N-[(adamantan-1-yl)methyl]-4-methoxy-2,5-dimethylbenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(adamantan-1-yl)methyl]-4-methoxy-2,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The adamantane moiety may enhance the compound’s ability to penetrate biological membranes, while the sulfonamide group can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-(adamantan-1-yl)acetamide: Shares the adamantane moiety but differs in the functional groups attached to the benzene ring.

    N-(adamantan-1-yl)-4-methyl-benzamide: Similar structure but lacks the methoxy and sulfonamide groups.

Uniqueness

N-[(adamantan-1-yl)methyl]-4-methoxy-2,5-dimethylbenzene-1-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the adamantane moiety enhances its stability and lipophilicity, while the methoxy and sulfonamide groups provide additional sites for chemical modification and interaction with biological targets .

Properties

IUPAC Name

N-(1-adamantylmethyl)-4-methoxy-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO3S/c1-13-5-19(14(2)4-18(13)24-3)25(22,23)21-12-20-9-15-6-16(10-20)8-17(7-15)11-20/h4-5,15-17,21H,6-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STFQKVBGJAUQDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NCC23CC4CC(C2)CC(C4)C3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.